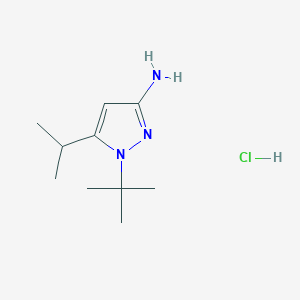
1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(3-nitrobenzenesulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(3-nitrobenzenesulfonyl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CFPP, and it has been found to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of CFPP is not fully understood, but it is thought to involve the inhibition of various enzymes. CFPP has been found to inhibit the activity of proteases and kinases, which are involved in a variety of cellular processes. CFPP has also been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit enzymes involved in cell survival pathways.
Biochemical and Physiological Effects:
CFPP has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including proteases and kinases. CFPP has also been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit enzymes involved in cell survival pathways. CFPP has also been found to have anti-inflammatory effects, as it has been shown to inhibit the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
CFPP has several advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and manipulate. CFPP is also stable under a wide range of conditions, which makes it easy to store and transport. However, CFPP also has some limitations for use in lab experiments. It is a relatively complex molecule, which makes it difficult to synthesize in large quantities. CFPP is also relatively expensive, which may limit its use in some research studies.
Zukünftige Richtungen
There are several future directions for research on CFPP. One potential direction is to further explore its potential as an anticancer agent. CFPP has been found to induce apoptosis in cancer cells, but more research is needed to fully understand its mechanism of action and its potential as a therapeutic agent. Another potential direction is to explore its potential as an inhibitor of other enzymes. CFPP has been found to inhibit the activity of proteases and kinases, but more research is needed to identify other enzymes that it may be able to inhibit. Additionally, more research is needed to explore the potential applications of CFPP in other areas of scientific research, such as neuroscience and immunology.
Synthesemethoden
The synthesis method for CFPP involves a series of chemical reactions. The starting material is 6-chloro-3-fluoropyridine-2-carboxylic acid, which is reacted with thionyl chloride to form 6-chloro-3-fluoropyridine-2-carbonyl chloride. This intermediate is then reacted with piperazine to form 1-(6-chloro-3-fluoropyridine-2-carbonyl)piperazine. The final step involves the reaction of 1-(6-chloro-3-fluoropyridine-2-carbonyl)piperazine with 3-nitrobenzenesulfonyl chloride to form the target compound, 1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(3-nitrobenzenesulfonyl)piperazine.
Wissenschaftliche Forschungsanwendungen
CFPP has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, and it has been used in a variety of research studies. CFPP has been studied as a potential inhibitor of various enzymes, including proteases and kinases. It has also been studied as a potential anticancer agent, as it has been found to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(6-chloro-3-fluoropyridin-2-yl)-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN4O5S/c17-14-5-4-13(18)15(19-14)16(23)20-6-8-21(9-7-20)28(26,27)12-3-1-2-11(10-12)22(24)25/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKXMXAQYNCNCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=CC(=N2)Cl)F)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(3-nitrobenzenesulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2963312.png)


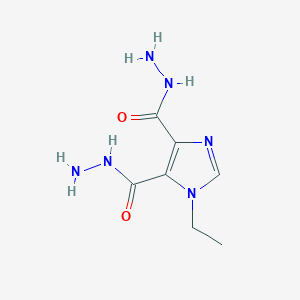
![N-(2-chloro-6-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2963317.png)
![2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2963319.png)
![(2Z)-6-bromo-2-[(5-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2963322.png)
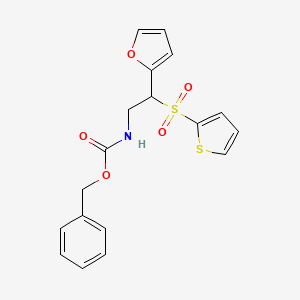
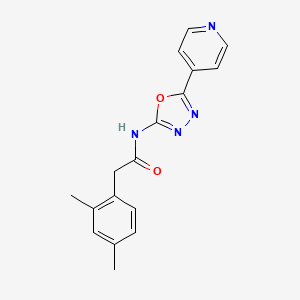
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2963328.png)
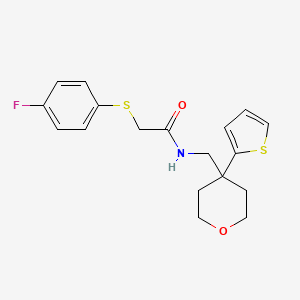
![methyl 3-(methylcarbamoyl)-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2963331.png)
![(3Ar,8aR)-7,7-dimethyl-3,3a,5,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-4-one](/img/structure/B2963332.png)
